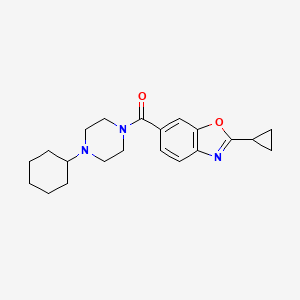
(4-Cyclohexylpiperazin-1-yl)-(2-cyclopropyl-1,3-benzoxazol-6-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Cyclohexylpiperazin-1-yl)-(2-cyclopropyl-1,3-benzoxazol-6-yl)methanone is a complex organic compound that features a piperazine ring substituted with a cyclohexyl group and a benzoxazole ring substituted with a cyclopropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclohexylpiperazin-1-yl)-(2-cyclopropyl-1,3-benzoxazol-6-yl)methanone typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by cyclization of an appropriate o-aminophenol with a carboxylic acid derivative under acidic conditions.
Substitution with Cyclopropyl Group: The cyclopropyl group can be introduced via a substitution reaction using cyclopropyl halides in the presence of a base.
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting an appropriate diamine with a dihaloalkane.
Substitution with Cyclohexyl Group: The cyclohexyl group can be introduced via a substitution reaction using cyclohexyl halides in the presence of a base.
Coupling of the Two Fragments: The final step involves coupling the benzoxazole and piperazine fragments using a suitable coupling reagent such as carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
化学反応の分析
Types of Reactions
(4-Cyclohexylpiperazin-1-yl)-(2-cyclopropyl-1,3-benzoxazol-6-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
科学的研究の応用
(4-Cyclohexylpiperazin-1-yl)-(2-cyclopropyl-1,3-benzoxazol-6-yl)methanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting neurological disorders.
Biology: It is used in biological studies to understand its interaction with various biological targets, including receptors and enzymes.
Industry: The compound is explored for its potential use in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of (4-Cyclohexylpiperazin-1-yl)-(2-cyclopropyl-1,3-benzoxazol-6-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- (4-Cyclohexylpiperazin-1-yl)-(2,4-dimethoxyphenyl)methanone
- (4-Cyclohexylpiperazin-1-yl)-(2,4-diethoxyphenyl)methanone
Uniqueness
(4-Cyclohexylpiperazin-1-yl)-(2-cyclopropyl-1,3-benzoxazol-6-yl)methanone is unique due to the presence of both a cyclopropyl group and a benzoxazole ring, which may confer specific pharmacological properties not found in similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
特性
IUPAC Name |
(4-cyclohexylpiperazin-1-yl)-(2-cyclopropyl-1,3-benzoxazol-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c25-21(24-12-10-23(11-13-24)17-4-2-1-3-5-17)16-8-9-18-19(14-16)26-20(22-18)15-6-7-15/h8-9,14-15,17H,1-7,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFTHOXMMYJLODI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)N=C(O4)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














